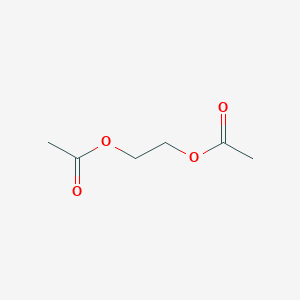

Ethylene glycol diacetate

Cat. No. B093915

Key on ui cas rn:

111-55-7

M. Wt: 146.14 g/mol

InChI Key: JTXMVXSTHSMVQF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04258208

Procedure details

1.05 g. (2.09 mmoles) of bis(2-bromoethyl)-tellurium dibromide, from Example 2, along with 4.0 g. glacial acetic acid (99.5 percent) was charged to a "Fisher-Porter" 35 ml. glass tube reactor equipped with a gas inlet and outlet tube, a pressure gauge and relief valve and a magnetic stirrer. The mixture was heated at a temperature of 150° C. under 16 psig oxygen with stirring for 1 hour. The reaction mixture was cooled and the products analyzed by gas liquid partition chromagraph (glpc.) showed 3.10 mmoles of ethylene glycol diacetate, 0.79 mmoles of 2-bromoethylacetate, 0.12 mmoles ethylene dibromide and a trace amount of ethylene. Based on stoichiometry that one mole of bis(2-bromoethyl)tellurium dibromide yields two moles of ethylene glycol precursors, i.e., ethylene glycol diacetate, 2-bromoethylacetate and dibromoethane, the mass balance was calculated to be 96 mole percent.

Name

bis(2-bromoethyl)-tellurium dibromide

Quantity

2.09 mmol

Type

reactant

Reaction Step Three

Name

bis(2-bromoethyl)tellurium dibromide

Quantity

1 mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

BrCC[Te](Br)(Br)[CH2:5][CH2:6][Br:7].O=O.[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].C(Br)C[Br:31].C=C.C(O)CO>C(O)(=O)C>[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].[Br:31][CH:6]([Br:7])[CH3:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

bis(2-bromoethyl)-tellurium dibromide

|

|

Quantity

|

2.09 mmol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC[Te](CCBr)(Br)Br

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Five

|

Name

|

|

|

Quantity

|

3.1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCCOC(C)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0.79 mmol

|

|

Type

|

reactant

|

|

Smiles

|

BrCCOC(C)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0.12 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(CBr)Br

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Nine

|

Name

|

bis(2-bromoethyl)tellurium dibromide

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC[Te](CCBr)(Br)Br

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

glass tube reactor equipped with a gas inlet and outlet tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partition chromagraph (glpc.)

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCCOC(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCCOC(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC(C)Br

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04258208

Procedure details

1.05 g. (2.09 mmoles) of bis(2-bromoethyl)-tellurium dibromide, from Example 2, along with 4.0 g. glacial acetic acid (99.5 percent) was charged to a "Fisher-Porter" 35 ml. glass tube reactor equipped with a gas inlet and outlet tube, a pressure gauge and relief valve and a magnetic stirrer. The mixture was heated at a temperature of 150° C. under 16 psig oxygen with stirring for 1 hour. The reaction mixture was cooled and the products analyzed by gas liquid partition chromagraph (glpc.) showed 3.10 mmoles of ethylene glycol diacetate, 0.79 mmoles of 2-bromoethylacetate, 0.12 mmoles ethylene dibromide and a trace amount of ethylene. Based on stoichiometry that one mole of bis(2-bromoethyl)tellurium dibromide yields two moles of ethylene glycol precursors, i.e., ethylene glycol diacetate, 2-bromoethylacetate and dibromoethane, the mass balance was calculated to be 96 mole percent.

Name

bis(2-bromoethyl)-tellurium dibromide

Quantity

2.09 mmol

Type

reactant

Reaction Step Three

Name

bis(2-bromoethyl)tellurium dibromide

Quantity

1 mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

BrCC[Te](Br)(Br)[CH2:5][CH2:6][Br:7].O=O.[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].C(Br)C[Br:31].C=C.C(O)CO>C(O)(=O)C>[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].[Br:31][CH:6]([Br:7])[CH3:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

bis(2-bromoethyl)-tellurium dibromide

|

|

Quantity

|

2.09 mmol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC[Te](CCBr)(Br)Br

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Five

|

Name

|

|

|

Quantity

|

3.1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCCOC(C)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0.79 mmol

|

|

Type

|

reactant

|

|

Smiles

|

BrCCOC(C)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0.12 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(CBr)Br

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Nine

|

Name

|

bis(2-bromoethyl)tellurium dibromide

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC[Te](CCBr)(Br)Br

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

glass tube reactor equipped with a gas inlet and outlet tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partition chromagraph (glpc.)

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCCOC(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCCOC(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC(C)Br

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04258208

Procedure details

1.05 g. (2.09 mmoles) of bis(2-bromoethyl)-tellurium dibromide, from Example 2, along with 4.0 g. glacial acetic acid (99.5 percent) was charged to a "Fisher-Porter" 35 ml. glass tube reactor equipped with a gas inlet and outlet tube, a pressure gauge and relief valve and a magnetic stirrer. The mixture was heated at a temperature of 150° C. under 16 psig oxygen with stirring for 1 hour. The reaction mixture was cooled and the products analyzed by gas liquid partition chromagraph (glpc.) showed 3.10 mmoles of ethylene glycol diacetate, 0.79 mmoles of 2-bromoethylacetate, 0.12 mmoles ethylene dibromide and a trace amount of ethylene. Based on stoichiometry that one mole of bis(2-bromoethyl)tellurium dibromide yields two moles of ethylene glycol precursors, i.e., ethylene glycol diacetate, 2-bromoethylacetate and dibromoethane, the mass balance was calculated to be 96 mole percent.

Name

bis(2-bromoethyl)-tellurium dibromide

Quantity

2.09 mmol

Type

reactant

Reaction Step Three

Name

bis(2-bromoethyl)tellurium dibromide

Quantity

1 mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

BrCC[Te](Br)(Br)[CH2:5][CH2:6][Br:7].O=O.[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].C(Br)C[Br:31].C=C.C(O)CO>C(O)(=O)C>[C:12]([O:15][CH2:16][CH2:17][O:18][C:19](=[O:21])[CH3:20])(=[O:14])[CH3:13].[Br:22][CH2:23][CH2:24][O:25][C:26](=[O:28])[CH3:27].[Br:31][CH:6]([Br:7])[CH3:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

bis(2-bromoethyl)-tellurium dibromide

|

|

Quantity

|

2.09 mmol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC[Te](CCBr)(Br)Br

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Step Five

|

Name

|

|

|

Quantity

|

3.1 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCCOC(C)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0.79 mmol

|

|

Type

|

reactant

|

|

Smiles

|

BrCCOC(C)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0.12 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(CBr)Br

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C

|

Step Nine

|

Name

|

bis(2-bromoethyl)tellurium dibromide

|

|

Quantity

|

1 mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC[Te](CCBr)(Br)Br

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

glass tube reactor equipped with a gas inlet and outlet tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partition chromagraph (glpc.)

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCCOC(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCCOC(C)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC(C)Br

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |